Isoleucylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

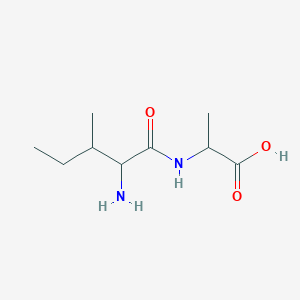

La isoleucilalanina es un dipéptido compuesto por los aminoácidos isoleucina y alanina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de isoleucilalanina normalmente implica el acoplamiento de isoleucina y alanina a través de la formación de un enlace peptídico. Esto se puede lograr utilizando técnicas estándar de síntesis de péptidos, como la síntesis de péptidos en fase sólida (SPPS) o la síntesis en fase de solución. Las condiciones de reacción a menudo implican el uso de reactivos de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) en presencia de una base como N-metilmorfolina (NMM) o diisopropiletilamina (DIPEA).

Métodos de producción industrial: La producción industrial de isoleucilalanina puede implicar técnicas de síntesis de péptidos a gran escala, utilizando sintetizadores de péptidos automatizados para lograr altos rendimientos y pureza. El proceso también puede incluir pasos de purificación como la cromatografía líquida de alto rendimiento (HPLC) para garantizar la calidad del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: La isoleucilalanina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio pueden usarse para reducir grupos funcionales específicos dentro del compuesto.

Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan átomos o grupos específicos dentro de la molécula.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Varios nucleófilos dependiendo de la reacción de sustitución específica.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados oxidados de la isoleucilalanina, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

La isoleucilalanina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo en estudios de formación y estabilidad de enlaces peptídicos.

Biología: Investigado por su papel en la estructura y función de las proteínas, así como sus posibles efectos en los procesos celulares.

Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido su uso como bloque de construcción para fármacos basados en péptidos.

Industria: Utilizado en el desarrollo de nuevos materiales y como componente en varios procesos industriales.

Mecanismo De Acción

El mecanismo de acción de la isoleucilalanina implica su interacción con objetivos moleculares específicos y vías dentro de los sistemas biológicos. Como dipéptido, puede incorporarse a las proteínas o actuar como una molécula de señalización, influyendo en varios procesos celulares. Los objetivos moleculares y las vías exactas involucrados dependen del contexto específico en el que se utiliza la isoleucilalanina .

Compuestos similares:

Alanina-Isoleucina (Ala-Ile): Otro dipéptido con propiedades estructurales similares.

Isoleucina-Isoleucina (Ile-Ile): Un dipéptido compuesto por dos moléculas de isoleucina.

Difenilalanina (Phe-Phe): Un dipéptido bien estudiado conocido por sus propiedades mecánicas, eléctricas y ópticas únicas.

Singularidad: La isoleucilalanina es única debido a su combinación específica de isoleucina y alanina, que imparte propiedades estructurales y funcionales distintas

Comparación Con Compuestos Similares

Alanine-Isoleucine (Ala-Ile): Another dipeptide with similar structural properties.

Isoleucine-Isoleucine (Ile-Ile): A dipeptide composed of two isoleucine molecules.

Diphenylalanine (Phe-Phe): A well-studied dipeptide known for its unique mechanical, electrical, and optical properties.

Uniqueness: Isoleucylalanine is unique due to its specific combination of isoleucine and alanine, which imparts distinct structural and functional properties

Propiedades

IUPAC Name |

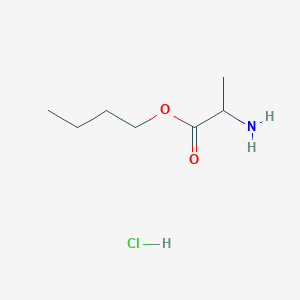

2-[(2-amino-3-methylpentanoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-4-5(2)7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFDOSNHHZGBOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Isoleucyl-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)

![1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B12504026.png)

![2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate](/img/structure/B12504028.png)

![1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12504044.png)

![5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12504075.png)

![10,16-dinaphthalen-2-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12504078.png)

![5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate](/img/structure/B12504085.png)

![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12504093.png)

![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)